Magnesium;cyclopenta-1,3-diene
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Overview
Description
Magnesium;cyclopenta-1,3-diene, also known as this compound, is a useful research compound. Its molecular formula is C10H10Mg and its molecular weight is 154.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Formation of Complex Carbocycles
Magnesium complexes with substituted 1,3-dienes, such as cyclopenta-1,3-diene, have been utilized to synthesize various carbocycles. Rieke and Xiong (1991) demonstrated that reactions of symmetrical (2-butene-1,4-diyl) magnesium with α,ω-alkylene dihalides form carbocycles ranging from three- to six-membered rings in a stereospecific and completely regioselective manner. This methodology allows for the efficient synthesis of polyfunctionalized ketones and cyclic ketones, showcasing the versatility of magnesium in mediating complex cyclization reactions (R. Rieke & H. Xiong, 1991).
Synthesis of 1,2-Disubstituted Cyclopentanes
Copper-catalyzed synthesis of 1,2-disubstituted cyclopentanes from 1,6-dienes using magnesium as a reducing agent for the regeneration of copper(I) catalysts highlights another application. Muñoz-Molina, Belderrain, and Pérez (2008) explored this approach, achieving moderate to high yields of cyclization products, thereby illustrating the role of magnesium in facilitating efficient catalytic cycles for organic transformations (J. M. Muñoz-Molina, T. Belderrain, & P. Pérez, 2008).
Electrochemically Promoted Cyclocoupling
The electrochemically promoted cyclocoupling of 1,3-dienes with aliphatic esters, mediated by a magnesium electrode, provides a pathway to synthesize homologs of 3-cyclopentenol and derivatives of 2-phenylcyclopropanol. Shono, Ishifune, Kinugasa, and Kashimura (1992) demonstrated this process, applying it to the synthesis of compounds such as ar-dihydroturmerone and curcumone, showcasing the utility of magnesium in electroorganic synthesis (T. Shono, Manabu Ishifune, H. Kinugasa, & S. Kashimura, 1992).
Mechanism of Action
Target of Action
The primary targets of Magnesium;Cyclopenta-1,3-diene are cyclopentadienyl-based catalysts . Cyclopentadiene is often used as a precursor to the cyclopentadienyl anion (Cp−), an important ligand in cyclopentadienyl complexes in organometallic chemistry .
Mode of Action
This compound interacts with its targets through a unique mode of coordination. An X-ray analysis revealed a novel magnesium-1,3-diene structure with trigonal bipyramidal coordination . This coordination
Safety and Hazards
Future Directions
Cyclopentadiene is one of the most reactive dienes in normal electron-demand Diels–Alder reactions . The high reactivities and yields of cyclopentadiene cycloadditions make them ideal as click reactions . In this review, they discuss the history of the cyclopentadiene cycloaddition as well as applications of cyclopentadiene click reactions .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of magnesium;cyclopenta-1,3-diene can be achieved through a Grignard reaction between cyclopenta-1,3-diene and magnesium metal.", "Starting Materials": [ "Cyclopenta-1,3-diene", "Magnesium metal" ], "Reaction": [ "Dry the magnesium metal under vacuum to remove any moisture.", "Add cyclopenta-1,3-diene dropwise to the dry magnesium metal in a flask under an inert atmosphere, such as nitrogen or argon gas.", "Stir the reaction mixture at room temperature for several hours until the Grignard reagent is formed.", "Quench the reaction by adding a protic solvent, such as water or ethanol, to the flask slowly with stirring.", "Isolate the product by filtration or distillation, depending on the desired purity and yield." ] } | |
CAS No. |
1284-72-6 |
Molecular Formula |
C10H10Mg |
Molecular Weight |
154.49 g/mol |
IUPAC Name |
magnesium;cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H5.Mg/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |
InChI Key |
WGESBNRUPISICS-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Mg+2] |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Mg+2] |
1284-72-6 | |
physical_description |
Off-white powder; [Alfa Aesar MSDS] |
Pictograms |
Flammable; Corrosive |
Synonyms |
bis(cyclopentadienyl)magnesium |
Origin of Product |
United States |
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